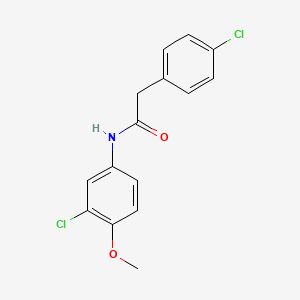

![molecular formula C17H17Cl2NOS B4620917 N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4620917.png)

N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide" often involves multi-step organic reactions, including the use of chiral amino acids to introduce various substituents. For example, the synthesis of similar N-[2-(1-pyrrolidinyl)ethyl]acetamides, with substitutions at the carbon adjacent to the amide nitrogen, has been reported. These methods include the optimization of substituents to enhance biological activity, as seen in studies related to kappa-opioid agonists (Barlow et al., 1991).

Molecular Structure Analysis

The structural analysis of related compounds often employs X-ray diffraction (XRD) and spectroscopic methods (NMR, IR) to elucidate the molecular geometry and confirm the identity of synthesized compounds. For instance, the crystal structure of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide reveals detailed molecular arrangements and intermolecular interactions within the crystal lattice (Ping, 2007).

Aplicaciones Científicas De Investigación

Glutaminase Inhibitors Development

A study by Shukla et al. (2012) delved into the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These analogs, including a compound structurally related to N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide, showed promise in attenuating the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model. This research points to the potential therapeutic applications of these compounds in cancer treatment due to their ability to inhibit GLS, an enzyme important for cancer cell energy metabolism Shukla et al., 2012.

Comparative Metabolism in Liver Microsomes

Research conducted by Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes highlights the metabolic pathways these chemicals undergo. Although not directly related to N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide, this study provides context on how similar compounds are processed in biological systems, shedding light on the potential biotransformation pathways and the enzymes involved in these processes. The findings suggest differences in the metabolism of these herbicides between species, which could have implications for understanding the metabolic fate of N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide in different organisms Coleman et al., 2000.

Anticancer Drug Development

A study by Sharma et al. (2018) on the synthesis, structure, and molecular docking analysis of an anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide provides insights into the structural and functional aspects of compounds related to N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide. This research underscores the importance of structural analysis and in silico modeling in drug design, particularly for anticancer applications. The compound was synthesized and analyzed for its potential to target the VEGFr receptor, demonstrating the broader utility of such compounds in therapeutic contexts Sharma et al., 2018.

Herbicide Activity and Selectivity

Studies on herbicide activity, such as those by Pallos et al. (1975), have investigated N, N-Diallyl-2, 2-dichloroacetamide and related compounds for their potential to enhance the selectivity and efficacy of thiocarbamate herbicides. Although focusing on a different but structurally related compound, this research highlights the relevance of chemical modifications in achieving desired biological activities, such as protecting crops from herbicide injury while targeting weeds effectively. Such studies provide a foundation for understanding the agricultural applications of chemical compounds, including N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-phenylacetamide Pallos et al., 1975.

Propiedades

IUPAC Name |

N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NOS/c18-15-7-4-8-16(19)14(15)12-22-10-9-20-17(21)11-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKGWUYLHBFYOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCSCC2=C(C=CC=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime](/img/structure/B4620834.png)

![N-(3-chloro-4-methylphenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620844.png)

![1-(1-benzyl-4-piperidinyl)-N-methyl-N-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4620849.png)

![1-methyl-N-(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B4620854.png)

![3-methoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4620855.png)

![6-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4620868.png)

![4-{2-[(2-phenylethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B4620876.png)

![4-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4620893.png)

![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4620908.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4620911.png)